n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide
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Overview
Description
n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide: . This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with a phenyl group and a chloro substituent. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide involves several steps. One common method includes the reaction of 3-chloro-6-(3-nitrophenyl)pyridazine with formylhydrazide or an alkanoylhydrazine in refluxing n-butanol . The resulting intermediate is then subjected to further reactions to form the desired triazolo[4,3-b]pyridazine derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclo-oxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
n-(6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-b]pyridazines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Phenylpyridazines: These compounds contain a pyridazine ring substituted by a phenyl group, similar to this compound, but may lack the triazole ring.
The uniqueness of this compound lies in its specific combination of substituents and its potential pharmacological activities.
Properties
CAS No. |
6722-86-7 |
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Molecular Formula |
C13H10ClN5O |
Molecular Weight |
287.70 g/mol |
IUPAC Name |
N-(6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)acetamide |
InChI |
InChI=1S/C13H10ClN5O/c1-8(20)15-10-7-11(14)18-19-12(16-17-13(10)19)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,20) |
InChI Key |
BCRWWQFQKVTQEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NN2C1=NN=C2C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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